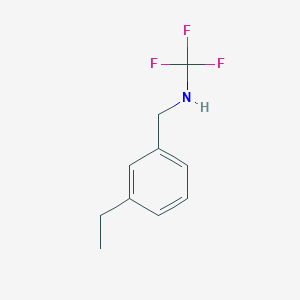
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)-imidazo(2,1-a)isoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol is a complex organic compound featuring a fused heterocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the 1,3-benzodioxole moiety and the imidazo[2,1-a]isoquinolin-5-ol core makes it a unique candidate for various biochemical interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes under appropriate conditions.
Construction of the imidazo[2,1-a]isoquinolin-5-ol core: This step involves the cyclization of suitable precursors, often through a series of condensation and cyclization reactions.
Coupling of the two moieties: The final step involves coupling the 1,3-benzodioxole moiety with the imidazo[2,1-a]isoquinolin-5-ol core under conditions that promote the formation of the desired fused heterocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biochemical interactions and pathways.
Medicine: The compound’s potential therapeutic properties make it a subject of interest in drug development.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler compound that shares the benzodioxole moiety but lacks the fused heterocyclic structure.
Imidazo[2,1-a]isoquinoline: A compound that shares the core structure but lacks the benzodioxole moiety.
Uniqueness
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol is unique due to the combination of the benzodioxole moiety and the imidazo[2,1-a]isoquinolin-5-ol core. This combination provides a distinct set of chemical and biological properties that are not found in simpler analogs.
特性
CAS番号 |
56882-48-5 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-yl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C18H16N2O3/c21-18(13-5-6-15-16(9-13)23-11-22-15)10-12-3-1-2-4-14(12)17-19-7-8-20(17)18/h1-6,9,21H,7-8,10-11H2 |
InChIキー |
VTMGLOBDVHRQIR-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC5=C(C=C4)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)

![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)



![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)






